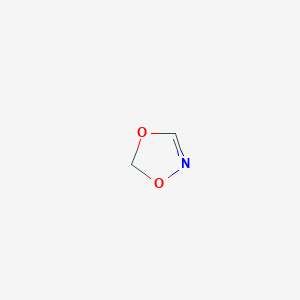
1,4,2-Dioxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,2-Dioxazole is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its versatility and stability, making it a valuable building block in organic synthesis and various industrial applications. The presence of both nitrogen and oxygen in the ring imparts unique chemical properties to this compound, allowing it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
1,4,2-Dioxazoles can be synthesized through several methods, including:
Condensation of Hydroxamic Acids with Phosgene or Diethylacetals: This traditional method involves the reaction of hydroxamic acids with phosgene or diethylacetals to form 1,4,2-dioxazoles.
1,3-Dipolar Addition Method: This method involves the reaction of ketones and nitrile oxides to form 1,4,2-dioxazoles.
Ring Expansion of 2-Acyloxaziridines: This method involves the ring expansion of 2-acyloxaziridines to form 1,4,2-dioxazoles.
Industrial Production Methods
Industrial production of 1,4,2-dioxazoles often involves the use of large-scale reactions with readily available starting materials. For example, the reaction of hydroxamic acids with vinyl ethers under mild conditions has been proposed as an efficient method for the industrial production of 1,4,2-dioxazoles .
化学反应分析
Types of Reactions
1,4,2-Dioxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can be achieved under specific conditions.
Substitution: Substitution reactions involving this compound can occur at the nitrogen or oxygen atoms in the ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Gold Catalysts: Used in regioselective [3+2] cycloaddition reactions with ynamides to form functionalized oxazoles.
Organic Bases: Used in the addition of hydroxamic acids to activated alkynes.
Major Products Formed
Major products formed from the reactions of this compound include:
Functionalized Oxazoles: Formed through gold-catalyzed regioselective [3+2] cycloaddition reactions.
Isocyanates and Ketones: Formed through the thermal decomposition of this compound.
科学研究应用
1,4,2-Dioxazole has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,4,2-dioxazole involves its ability to act as an N-acyl nitrene equivalent, triggering the generation of α-imino gold–carbene intermediates through the elimination of a ketone . This mechanism is particularly useful in gold-catalyzed reactions, where this compound serves as a mild nitrene transfer reagent .
相似化合物的比较
Similar Compounds
Similar compounds to 1,4,2-dioxazole include:
1,4,2-Dioxazol-5-one: A cyclic carbonate of hydroxamic acids that undergoes thermal or photo-induced decomposition.
1,4,2-Dioxazol-5-thione: A derivative of 1,4,2-dioxazol-5-one that also undergoes decomposition to form reactive intermediates.
1,2,4-Oxadiazole: A heterocyclic compound with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Uniqueness of this compound
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to act as an N-acyl nitrene equivalent and participate in gold-catalyzed reactions sets it apart from other similar compounds .
属性
CAS 编号 |
289-02-1 |
|---|---|
分子式 |
C2H3NO2 |
分子量 |
73.05 g/mol |
IUPAC 名称 |
1,4,2-dioxazole |
InChI |
InChI=1S/C2H3NO2/c1-3-5-2-4-1/h1H,2H2 |
InChI 键 |
ZWEGOVJVJZJDQJ-UHFFFAOYSA-N |
规范 SMILES |
C1OC=NO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)

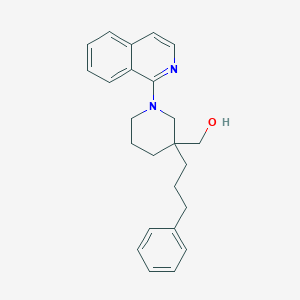

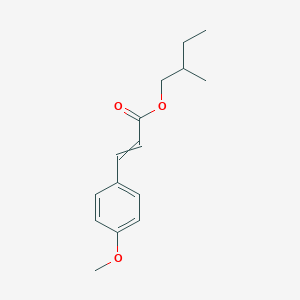

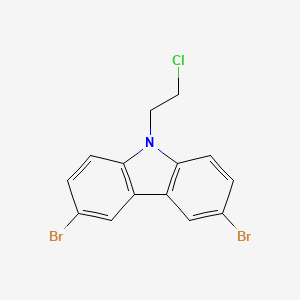
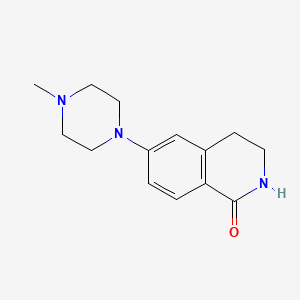
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)

